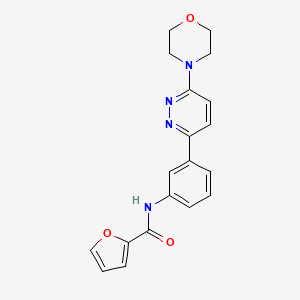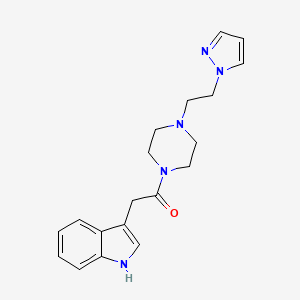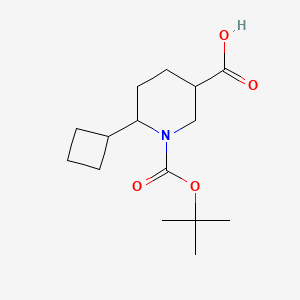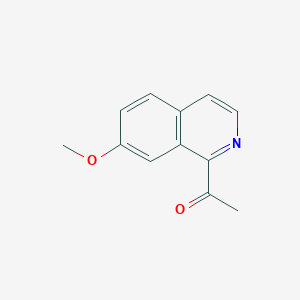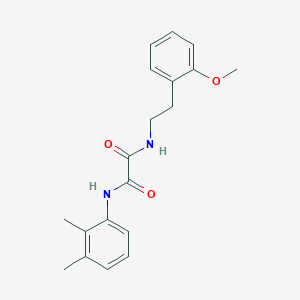
5-(Ethylamino)-2-(4-((4-methylpiperidin-1-yl)sulfonyl)phenyl)oxazole-4-carbonitrile
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
5-(Ethylamino)-2-(4-((4-methylpiperidin-1-yl)sulfonyl)phenyl)oxazole-4-carbonitrile is a useful research compound. Its molecular formula is C18H22N4O3S and its molecular weight is 374.46. The purity is usually 95%.
BenchChem offers high-quality 5-(Ethylamino)-2-(4-((4-methylpiperidin-1-yl)sulfonyl)phenyl)oxazole-4-carbonitrile suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 5-(Ethylamino)-2-(4-((4-methylpiperidin-1-yl)sulfonyl)phenyl)oxazole-4-carbonitrile including the price, delivery time, and more detailed information at info@benchchem.com.
科学的研究の応用
Antimicrobial and Antitumor Activity
- A study by Konstantinova et al. (2009) focused on the synthesis of dithiazoles, which share a structural resemblance to the compound . These dithiazoles showed significant antibacterial, antifungal, and antitumor activities, particularly against Gram-positive bacteria and fungi, as well as human cell lines like MCF-7 and MDA-MB-231 (Konstantinova et al., 2009).
Anticancer Evaluation
- Kachaeva et al. (2018) synthesized and evaluated the anticancer activities of 2-substituted 5-arylsulfonyl-1,3-oxazole-4-carbonitriles, structurally similar to the compound . These compounds showed growth inhibitory and cytostatic activities against cancer cell lines, particularly leukemia, renal, and breast cancer subpanels, suggesting their potential in anticancer drug development (Kachaeva et al., 2018).
Tuberculostatic Activity
- Foks et al. (2004) explored derivatives of phenylpiperazine, which have structural similarities to the compound , for their tuberculostatic activity. The study found that these compounds exhibit in vitro tuberculostatic activity, with minimum inhibiting concentrations ranging between 25 - 100 mg/ml (Foks et al., 2004).
Fluorescent Molecular Probes
- Diwu et al. (1997) investigated 2,5‐Diphenyloxazoles, which are structurally related to the compound of interest, as fluorescent solvatochromic dyes. These compounds, with their strong solvent-dependent fluorescence, have potential as ultrasensitive fluorescent molecular probes for studying biological events and processes (Diwu et al., 1997).
Synthesis of Novel Compounds
- Ali et al. (2018) synthesized novel 6-methyl-5-phenyl-2-sulfido-1,2,3,5-tetrahydro-4H[1,2]oxazolo[4′,5′:5,6]pyrano[2,3-d][1,3,2]diazaphosphinines, which include structural elements of the compound . These new compounds were synthesized to explore their potential applications in various fields, including medicinal chemistry (Ali et al., 2018).
HIV-1 Inhibitors
- Larsen et al. (1999) conducted a study on triazenopyrazole derivatives, which are structurally related to the compound , for their potential as HIV-1 inhibitors. The study found moderate activity against HIV-1 for one of the compounds, suggesting the relevance of such structures in antiviral research (Larsen et al., 1999).
Antibacterial and Surface Activity
- El-Sayed (2006) researched 1,2,4-triazole derivatives, related in structure to the compound , for their antibacterial and surface activity. The study highlights the potential of these compounds as antimicrobial agents and surface-active substances (El-Sayed, 2006).
特性
IUPAC Name |
5-(ethylamino)-2-[4-(4-methylpiperidin-1-yl)sulfonylphenyl]-1,3-oxazole-4-carbonitrile |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H22N4O3S/c1-3-20-18-16(12-19)21-17(25-18)14-4-6-15(7-5-14)26(23,24)22-10-8-13(2)9-11-22/h4-7,13,20H,3,8-11H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HBKBTYQZGRSYGB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCNC1=C(N=C(O1)C2=CC=C(C=C2)S(=O)(=O)N3CCC(CC3)C)C#N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H22N4O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
374.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-(Ethylamino)-2-{4-[(4-methylpiperidin-1-yl)sulfonyl]phenyl}-1,3-oxazole-4-carbonitrile | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

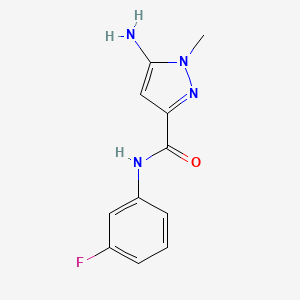
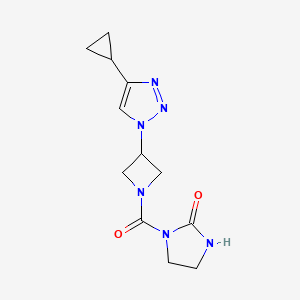
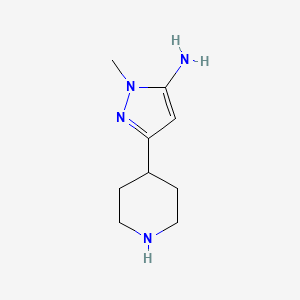
![N-(5-(cyclopropylsulfonyl)-4,5,6,7-tetrahydrothiazolo[5,4-c]pyridin-2-yl)-1-methyl-6-oxo-1,6-dihydropyridazine-3-carboxamide](/img/structure/B2573556.png)

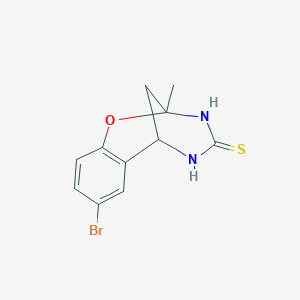
![2-(4-oxo-1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)-N-(4-(trifluoromethyl)phenyl)acetamide](/img/structure/B2573562.png)
![N-(2-fluorophenyl)-4-oxo-2,4,5,6-tetrahydro-1H-pyrrolo[3,2,1-ij]quinoline-8-sulfonamide](/img/structure/B2573563.png)
![6'-Bromo-1',2'-dihydrospiro[cyclopropane-1,3'-indole] hydrochloride](/img/structure/B2573564.png)
